delta5,alpha-Hydantoinacetic acid
Description
Delta5,alpha-Hydantoinacetic acid is a heterocyclic organic compound characterized by a hydantoin core (a five-membered ring containing two nitrogen atoms) substituted with an acetic acid group at the alpha position and a double bond at the fifth carbon (delta5 position).
Properties
CAS No. |
5427-28-1 |
|---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
(2Z)-2-(2,5-dioxoimidazolidin-4-ylidene)acetic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11)/b2-1- |
InChI Key |
DOIVUUCRTWRYDG-UPHRSURJSA-N |
Isomeric SMILES |
C(=C/1\C(=O)NC(=O)N1)\C(=O)O |
Canonical SMILES |
C(=C1C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta5,alpha-Hydantoinacetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea under acidic conditions, followed by cyclization to form the hydantoin ring. The reaction typically requires heating and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Delta5,alpha-Hydantoinacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydantoin ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the hydantoin ring .
Scientific Research Applications
Delta5,alpha-Hydantoinacetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of delta5,alpha-Hydantoinacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of delta5,alpha-Hydantoinacetic Acid and Analogues
| Compound | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | Hydantoin ring | Carboxylic acid (alpha), delta5 double bond | Acetic acid moiety |
| Hydantoic acid | Hydantoin ring | Carboxylic acid | No double bond |
| 5-Hydroxyisoindole acid | Isoindole ring | Carboxylic acid, hydroxyl group | Aromatic system |
| delta-Aminovaleric acid | Linear carbon chain | Carboxylic acid, amine (delta) | No cyclic structure |
- Hydantoic Acid : Shares the hydantoin core and carboxylic acid group but lacks the delta5 double bond, leading to differences in reactivity and conformational flexibility .
- 5-Hydroxyisoindole Acid : Contains an aromatic isoindole ring instead of hydantoin, with distinct electronic properties influencing solubility and metabolic stability .
- delta-Aminovaleric Acid: A linear amino acid with a terminal amine and carboxylic acid group; lacks the cyclic constraints of hydantoin derivatives, affecting binding to biological targets .
Physicochemical Properties
Table 3: Physicochemical Data
| Property | This compound | Hydantoic acid | delta-Aminovaleric acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~158.1 (estimated) | 132.12 | 117.15 |
| Solubility | Moderate in polar solvents | High | High in water |
| pKa (Carboxylic acid) | ~2.5 (estimated) | 1.83 | 2.36 |
| Stability | Sensitive to hydrolysis | Stable | Stable |
- Solubility and Stability : The delta5 double bond may reduce solubility compared to saturated hydantoic acid. Hydrolysis susceptibility is higher due to the strained hydantoin ring .
- Acidity : The carboxylic acid group’s pKa aligns with other hydantoin derivatives, enabling similar ionization behavior in biological systems .
Table 4: Hazard Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
